13-Dihydrodaunorubicin is derived from the fermentation of Streptomyces peucetius, the same bacterial species that produces daunorubicin. It falls under the classification of anthracycline antibiotics, which are a class of drugs commonly used in chemotherapy due to their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells .
The synthesis of 13-dihydrodaunorubicin can be achieved through various methods, primarily focusing on biotechnological approaches using Streptomyces strains. The biosynthetic pathway involves the enzymatic reduction of daunorubicin to 13-dihydrodaunorubicin via specific enzymes encoded by genes such as dnrU .
In laboratory settings, chemical synthesis can also be performed starting from daunorubicin or its derivatives. A notable method involves acylation processes where daunorubicinol undergoes transformations to yield N-trifluoroacetyl-13-dihydrodaunorubicinol, which can then be further modified to produce other derivatives like epirubicin .
In chemical synthesis, 13-dihydrodaunorubicin can undergo various reactions. For example, it can be oxidized to form ketones or reduced to yield other derivatives. The acylation reaction mentioned earlier involves treating 13-dihydrodaunorubicin with trifluoroacetic anhydride in an aprotic solvent like dichloromethane, leading to the formation of N-trifluoroacetyl derivatives .
Additionally, 13-dihydrodaunorubicin can serve as a substrate for further modifications that lead to more complex anthracycline structures through halogenation and reduction reactions.
These properties make 13-dihydrodaunorubicin suitable for pharmaceutical formulations aimed at treating cancers.
13-Dihydrodaunorubicin is primarily used as an intermediate in the synthesis of more potent anthracycline derivatives such as epirubicin. Its role in research includes:
13-Dihydrodaunorubicin (chemical formula: C₂₇H₃₂NO₁₀; molecular weight: 530.55 Da) is a stereochemically complex anthracycline derivative characterized by reduction at the C-13 ketone group of its parent compound, daunorubicin. This reduction generates a chiral secondary alcohol, fundamentally altering its three-dimensional conformation. The molecule comprises a tetracyclic anthraquinone chromophore (aglycone) linked via a glycosidic bond to the amino sugar daunosamine (3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranose). Key stereochemical features include [4] [7]:
Table 1: Atomic-Level Structural Features of 13-Dihydrodaunorubicin
Structural Element | Description |
---|---|
Anthraquinone Core | 1,4,5,12-Tetrahydroxy-10-methoxy-6,11-dioxo-3-(1-hydroxyethyl)-1,2,3,4-tetracene |
C-13 Modification | Chiral hydroxy group (S-configuration) replacing ketone |
Daunosamine Attachment | α-L-lyxo-Configuration; 3′-amino group protonated at physiological pH |
Ring Junctions | Trans-fusion at A-B rings; cis-fusion at B-C rings |
The C-13 reduction profoundly impacts physicochemical behavior:
Table 2: Physicochemical Comparison with Daunorubicin
Property | 13-Dihydrodaunorubicin | Daunorubicin |
---|---|---|
Molecular Formula | C₂₇H₃₂NO₁₀ | C₂₇H₂₉NO₁₀ |
Key Functional Group | C-13 hydroxy (S) | C-13 ketone |
LogP (Predicted) | ~0.9 | ~1.5 |
λₘₐₓ (Ethanol) | 234 nm, 480 nm | 234 nm, 495 nm, 530 nm |
Glycosidic Bond Stability | Moderate hydrolysis at pH < 3 | Rapid hydrolysis at pH < 3 |
The structural divergence at C-13 drives significant functional differences:
13-Dihydrodaunorubicin (systematic name: daunorubicinol) is the primary carbonyl-reduced metabolite of daunorubicin, biosynthesized by hepatic and erythrocytic carbonyl reductases (CBRs). Its classification within anthracyclines includes [1] [6] [7]:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: